2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide
Description
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2,2-dimethyl-N'-quinolin-3-ylpropanimidamide |
InChI |
InChI=1S/C14H17N3/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11/h4-9H,1-3H3,(H2,15,17) |
InChI Key |
DVAYBLKDFVPWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Amidination
A widely reported method involves the condensation of 3-aminoquinoline with 2,2-dimethylpropanenitrile under acidic conditions. The reaction proceeds via protonation of the nitrile, followed by nucleophilic attack by the amine to form the amidine group.
-
Reactants : 3-Aminoquinoline (1.0 eq), 2,2-dimethylpropanenitrile (1.2 eq)
-
Catalyst : HCl (2.0 eq)
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Solvent : Ethanol (reflux)
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Yield : 68–72%
-
Purification : Recrystallization from ethanol
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–14 h |
| Temperature | 80°C |
| Purity (HPLC) | ≥95% |
Transition Metal-Catalyzed Coupling
Palladium-Mediated C–N Bond Formation
Palladium catalysts enable direct coupling between halogenated quinolines and amidine precursors. This method is advantageous for regioselective synthesis.
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Reactants : 3-Bromoquinoline (1.0 eq), 2,2-dimethylpropanimidamide (1.1 eq)
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
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Base : Cs₂CO₃ (2.0 eq)
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Solvent : Toluene (100°C)
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Yield : 65–70%
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8 h |
| Turnover Frequency | 8.2 h⁻¹ |
| Byproducts | <5% |
Solvent-Free Microwave-Assisted Synthesis
Green Chemistry Approach
Microwave irradiation accelerates the reaction while eliminating solvent use, aligning with green chemistry principles ().
Example Protocol :
-
Reactants : 3-Aminoquinoline (1.0 eq), 2,2-dimethylpropanenitrile (1.1 eq)
-
Catalyst : ZnO nanoparticles (10 wt%)
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Conditions : Microwave (300 W, 120°C)
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Yield : 78–82%
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane)
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 20–25 min |
| Energy Consumption | 15 kJ/mol |
| Scalability | Up to 100 g |
Purification and Characterization
Isolation Techniques
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.85 (s, 1H, NH), 8.32–7.45 (m, 6H, quinoline-H), 1.52 (s, 6H, CH₃) ().
-
HRMS : m/z [M+H]⁺ calcd. for C₁₄H₁₇N₃: 227.1423; found: 227.1421 ().
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed | 68–72 | 95 | 12–15 | Moderate |
| Pd-Catalyzed | 65–70 | 97 | 18–22 | High (Pd waste) |
| Microwave-Assisted | 78–82 | 99 | 10–12 | Low |
Challenges and Optimizations
Chemical Reactions Analysis
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups, facilitated by reagents like halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18N3
- Molecular Weight : 230.31 g/mol
- Chemical Structure : The compound features a quinoline ring attached to a propanimidamide group, which contributes to its biological activity and chemical reactivity.
Chemistry
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide serves as a precursor for synthesizing more complex quinoline derivatives. These derivatives are essential in various chemical reactions and processes, including:
- Synthesis of Catalysts : Used in developing new catalysts for organic reactions.
- Material Science : Involved in creating materials with unique properties due to its structural characteristics .
Biology
In biological research, this compound has been studied for its potential bioactive properties:
- Antimicrobial Activity : Exhibits activity against various bacteria and fungi, indicating its potential for developing new antimicrobial agents .
- Anticancer Properties : Investigated for its efficacy in inhibiting cancer cell growth. Similar compounds have shown promise in targeting specific cancer pathways .
Medicine
The therapeutic potential of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide is under exploration:
- Drug Development : Researchers are investigating its interactions with biological targets to assess its efficacy in treating infections and cancer .
- Mechanism of Action : The compound may modulate biological processes by binding to specific enzymes or receptors, leading to therapeutic effects .
Case Study 1: Antimicrobial Activity
A study demonstrated that quinoline derivatives exhibit significant antimicrobial properties. 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide was tested against various pathogens, showing promising results in inhibiting bacterial growth. This suggests potential applications in developing new antibiotics.
Case Study 2: Anticancer Research
Research involving similar quinoline compounds has indicated their ability to inhibit cancer cell lines effectively. Preliminary findings suggest that 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide may share these properties due to its structural components. Further studies are needed to confirm its efficacy and safety profile in clinical settings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several classes of heterocyclic derivatives, including:
- Pyridine-based amidines/amides: 2,2-Dimethyl-N-(2-pyridinyl)propanamide (CAS: 86847-59-8, C₁₀H₁₄N₂O): Features a pyridine ring instead of quinoline and an amide group instead of amidine. N-Hydroxypropanimidamide (CAS: 29335-36-2, C₃H₈N₂O): A simpler amidine lacking the quinoline moiety, highlighting the role of the heterocycle in enhancing target specificity .
- Quinoxaline derivatives: 4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine (C₂₂H₂₁N₃): Contains a quinoxaline core (two nitrogen atoms) instead of quinoline, which alters electronic properties and binding interactions .
- Other quinoline derivatives: 2,2-Dimethyl-N-((8-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl)methyl)tetrahydro-2H-pyran-4-amine (Compound 12, C₁₉H₂₈N₃O): Substituted with a tetrahydro-2H-pyran group and pyrrolidine, enhancing lipophilicity and antimalarial activity (IC₅₀: 0.12 μM) . 4,6,8-Triaryl-3-(4-fluorophenyl)amino-N-(quinolin-3-yl)methylene derivatives (3a–c): Exhibit anti-tubercular activity (MIC: 1.6–3.1 μg/mL against M. tuberculosis), demonstrating the impact of aryl and fluorine substituents .
Physicochemical Properties
Biological Activity
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its diverse biological activities. The structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 232.29 g/mol
Biological Activity Overview
Research indicates that 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
The biological activity of 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide is primarily attributed to its interaction with molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases : The compound may inhibit tyrosine kinases, which are critical in signaling pathways for cell growth and differentiation.
- Modulation of Apoptosis : It has been suggested that the compound can induce apoptosis in cancer cells by activating pro-apoptotic factors.
- Antioxidant Activity : Some studies indicate that it possesses antioxidant properties, potentially protecting cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study involving various cancer cell lines (MCF7, A549), 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide was tested using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted against common pathogens demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it showed an MIC of 32 µg/mL against S. aureus, indicating promising antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
